molecular formula C16H14BrNS B11084561 (4-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanethione

(4-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanethione

Cat. No.: B11084561
M. Wt: 332.3 g/mol
InChI Key: XJITUKXZWNQZBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanethione is a complex organic compound that features a bromophenyl group attached to a dihydroisoquinoline moiety via a methanethione linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanethione can be achieved through a multi-step process. One common method involves the Bischler-Napieralski reaction, which is used to form the dihydroisoquinoline core. This reaction typically involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanethione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanethione group to a methanethiol group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methanethiol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanethione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (4-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanethione involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions, while the dihydroisoquinoline moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of biological targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanethione is unique due to its methanethione linkage, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C16H14BrNS

Molecular Weight

332.3 g/mol

IUPAC Name

(4-bromophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanethione

InChI

InChI=1S/C16H14BrNS/c17-15-7-5-13(6-8-15)16(19)18-10-9-12-3-1-2-4-14(12)11-18/h1-8H,9-11H2

InChI Key

XJITUKXZWNQZBA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=S)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.